![molecular formula C7H6ClNO2 B595849 呋喃[2,3-c]吡啶-3(2H)-酮盐酸盐 CAS No. 106531-51-5](/img/structure/B595849.png)

呋喃[2,3-c]吡啶-3(2H)-酮盐酸盐

描述

“Furo[2,3-c]pyridin-3(2H)-one hydrochloride” is a chemical compound . It is a novel building block for research .

Synthesis Analysis

The synthesis of Furo[2,3-c]pyridin-3(2H)-one hydrochloride involves a stereoselective total synthesis approach . This approach provides direct access to the desired (S)-configuration of the molecule by making use of the alkylation of 4-amino-6-chloro-2-thiopyrimidine with the appropriate ®-1-chloroethyl furo[2,3-c]pyridine intermediates . The successful preparation makes use of an efficient enzymatic kinetic resolution of the key 1-hydroxyethyl furo[2,3-c]pyridine intermediates to establish stereochemical control of the respective stereogenic centers .Molecular Structure Analysis

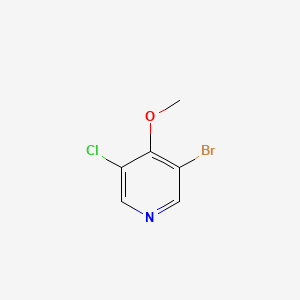

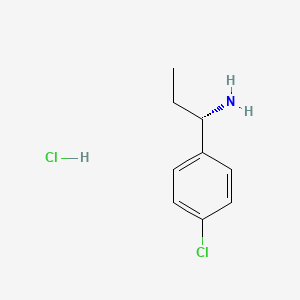

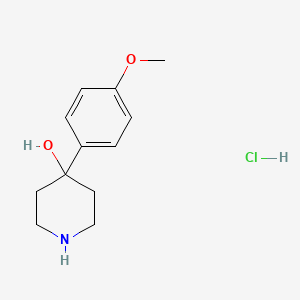

The molecular formula of Furo[2,3-c]pyridin-3(2H)-one hydrochloride is C7H6ClNO2 . The molecular weight is 171.58 g/mol . The InChI code is 1S/C7H5NO2.ClH/c9-6-4-10-7-1-2-8-3-5 (6)7;/h1-3H,4H2;1H .Physical and Chemical Properties Analysis

The physical and chemical properties of Furo[2,3-c]pyridin-3(2H)-one hydrochloride include a molecular weight of 171.58 g/mol . It has one hydrogen bond donor count and three hydrogen bond acceptor counts . The compound has a topological polar surface area of 39.2 Ų .科学研究应用

用于细菌成像和光动力学消融的光敏剂

一种新型的呋喃[3,2-c]吡啶类光敏剂,名为 LIQ-TF,已被开发用于革兰氏阳性菌的特定成像和光动力学消融 . 该光敏剂在近红外区域显示出高量子产率的荧光,并且能够高效地产生单线态氧 (1O2) 和羟基自由基 (˙OH),这些活性氧物种能够杀死细菌 .

4-氨基-1H-呋喃[3,4-c]吡啶的合成

呋喃[2,3-c]吡啶-3(2H)-酮盐酸盐可用于合成4-氨基-1H-呋喃[3,4-c]吡啶 . 这些化合物可以从4-氯-6-甲基-1H-呋喃[3,4-c]吡啶合成 .

吡唑并[3,4-b]吡啶的合成

呋喃[2,3-c]吡啶-3(2H)-酮盐酸盐也可用于合成吡唑并[3,4-b]吡啶 . 该化合物可以通过某些衍生物的酸水解合成 .

2-(2-氧代-2-芳基乙基)丙二腈的合成

呋喃[2,3-c]吡啶-3(2H)-酮盐酸盐可用于合成 2-(2-氧代-2-芳基乙基)丙二腈 . 这些化合物可以从1-溴乙酰苯和丙二腈合成 .

2,5,6-三苯基呋喃[2,3-b]吡啶-4-胺的合成

呋喃[2,3-c]吡啶-3(2H)-酮盐酸盐可用于合成2,5,6-三苯基呋喃[2,3-b]吡啶-4-胺 . 该化合物可以以72%的产率合成<a aria-label="3: Furo[2,3-c]pyridin-3(2H)-one hydrochloride can be used in the synthesis of 2,5,6-triphenylfuro[2,3-b]pyridin-4-amine3" data-citationid="d46549

安全和危害

The safety and hazards associated with Furo[2,3-c]pyridin-3(2H)-one hydrochloride include the need to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye . It is recommended to use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, and remove all sources of ignition .

作用机制

Target of Action

The primary target of Furo[2,3-c]pyridin-3(2H)-one hydrochloride is Gram-positive bacteria . This compound has been used for specific imaging and photodynamic ablation of these bacteria .

Mode of Action

Furo[2,3-c]pyridin-3(2H)-one hydrochloride interacts with its targets through a process known as photodynamic ablation . This involves the generation of reactive oxygen species (ROS), specifically singlet oxygen (^1O2) and hydroxyl radicals (˙OH), which are highly reactive and can cause damage to cellular structures .

Biochemical Pathways

The biochemical pathways affected by Furo[2,3-c]pyridin-3(2H)-one hydrochloride are those involved in the response to ROS. The generated ^1O2 and ˙OH can cause oxidative damage to proteins, lipids, and DNA, leading to cell death . This is particularly effective against Gram-positive bacteria, making this compound a potential tool for combating multiple drug-resistant bacteria .

Pharmacokinetics

Given its use in imaging and photodynamic ablation, it is likely that this compound has properties that allow it to be taken up by cells and generate ros when exposed to certain wavelengths of light .

Result of Action

The result of the action of Furo[2,3-c]pyridin-3(2H)-one hydrochloride is the specific imaging and photodynamic ablation of Gram-positive bacteria . The compound’s ability to generate ROS leads to oxidative damage and cell death in these bacteria .

Action Environment

The action of Furo[2,3-c]pyridin-3(2H)-one hydrochloride is influenced by the presence of light, as light exposure is necessary for the generation of ROS . Other environmental factors that could influence the action of this compound include the presence of oxygen (necessary for the formation of ROS) and the specific characteristics of the bacterial cells being targeted .

属性

IUPAC Name |

furo[2,3-c]pyridin-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5NO2.ClH/c9-6-4-10-7-3-8-2-1-5(6)7;/h1-3H,4H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWVRHCYASFZWGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)C2=C(O1)C=NC=C2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30704463 | |

| Record name | Furo[2,3-c]pyridin-3(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

171.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

106531-51-5 | |

| Record name | Furo[2,3-c]pyridin-3(2H)-one, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=106531-51-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Furo[2,3-c]pyridin-3(2H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30704463 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2H,3H-furo[2,3-c]pyridin-3-one hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[E-2-[N-[N-[N1-(4-T-Butylbenzoyl)-D-(+)-biotinyl]-6-aminohexyl]carboxamido]vinyl]-5'-O-(4,4'-dimethoxytrityl)-2'-deoxyuridine, 3'-[(2-cyanoethyl)-(N,N-diisopropyl)]phosphoramidite](/img/structure/B595767.png)

![7-Bromo-2-methyloxazolo[4,5-c]pyridine](/img/structure/B595773.png)

![6-(methoxymethyl)-1,3-dimethyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B595786.png)

![N-[(4-Chlorophenyl)(4-fluorophenyl)methyl]acetamide](/img/structure/B595788.png)